molecular formula C11H14N2OS B215734 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea

1-Cyclopropyl-3-(2-methoxyphenyl)thiourea

Katalognummer B215734
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: UYWOZWIPBJOGMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-3-(2-methoxyphenyl)thiourea, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPT belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom that is double-bonded to a nitrogen atom.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea involves the inhibition of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox balance. TrxR is overexpressed in many types of cancer cells, making it a potential target for cancer therapy. 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea has been shown to selectively inhibit TrxR, leading to the accumulation of reactive oxygen species (ROS) and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(2-methoxyphenyl)thiourea has been shown to exhibit potent anti-inflammatory activity, making it a potential therapeutic agent for the treatment of various inflammatory diseases. In addition, 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea has been shown to exhibit neuroprotective activity, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea is its potent anti-cancer activity, which makes it a potential therapeutic agent for the treatment of various types of cancer. In addition, 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea has been shown to exhibit selectivity towards cancer cells, making it a potential targeted therapy. However, one of the limitations of 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea is its potential toxicity, which requires further investigation.

Zukünftige Richtungen

There are several future directions for research on 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea. One area of research is the development of more potent and selective TrxR inhibitors based on the structure of 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea. Another area of research is the investigation of the potential use of 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Finally, further investigation is needed to determine the potential toxicity of 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea and its suitability for use in clinical trials.
Conclusion
In conclusion, 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent anti-cancer activity, selectivity towards cancer cells, and anti-inflammatory and neuroprotective effects make it a potential therapeutic agent for the treatment of various diseases. However, further research is needed to determine its potential toxicity and suitability for use in clinical trials.

Synthesemethoden

The synthesis of 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea involves the reaction of cyclopropyl isocyanate with 2-methoxyaniline in the presence of a thiourea catalyst. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-3-(2-methoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 1-Cyclopropyl-3-(2-methoxyphenyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.

Eigenschaften

Produktname

1-Cyclopropyl-3-(2-methoxyphenyl)thiourea

Molekularformel

C11H14N2OS

Molekulargewicht

222.31 g/mol

IUPAC-Name

1-cyclopropyl-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C11H14N2OS/c1-14-10-5-3-2-4-9(10)13-11(15)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H2,12,13,15)

InChI-Schlüssel

UYWOZWIPBJOGMZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=S)NC2CC2

Kanonische SMILES

COC1=CC=CC=C1NC(=S)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.